N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide is a synthetic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Morpholinobutanamide Moiety: The final step involves the coupling of the oxadiazole derivative with a morpholinobutanamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It has potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with similar biological activities.
N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: A compound with a different heterocyclic core but similar pharmacological properties.
Uniqueness
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide is unique due to its specific combination of the oxadiazole ring and the morpholinobutanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
89758-15-6 |
---|---|
Molecular Formula |
C16H19ClN4O3 |
Molecular Weight |
350.80 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C16H19ClN4O3/c17-13-5-2-1-4-12(13)15-19-20-16(24-15)18-14(22)6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11H2,(H,18,20,22) |
InChI Key |
DSENBHMHFBZYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.